![molecular formula C16H16N2O3S B4653147 N-[2-(benzylthio)ethyl]-4-nitrobenzamide](/img/structure/B4653147.png)
N-[2-(benzylthio)ethyl]-4-nitrobenzamide
Overview
Description
N-[2-(benzylthio)ethyl]-4-nitrobenzamide, also known as BTEB, is a chemical compound that is used in scientific research for its potential therapeutic properties. BTEB has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In
Mechanism of Action
The mechanism of action of N-[2-(benzylthio)ethyl]-4-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. For example, N-[2-(benzylthio)ethyl]-4-nitrobenzamide has been shown to inhibit the activity of the enzyme PAK1, which is involved in cell growth and survival. N-[2-(benzylthio)ethyl]-4-nitrobenzamide has also been shown to inhibit the activity of the NF-kB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-[2-(benzylthio)ethyl]-4-nitrobenzamide has a variety of biochemical and physiological effects that make it a promising candidate for further study. For example, N-[2-(benzylthio)ethyl]-4-nitrobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[2-(benzylthio)ethyl]-4-nitrobenzamide has also been shown to inhibit the migration and invasion of cancer cells, which could potentially prevent the spread of cancer to other parts of the body.
In addition, N-[2-(benzylthio)ethyl]-4-nitrobenzamide has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. N-[2-(benzylthio)ethyl]-4-nitrobenzamide has also been shown to have neuroprotective properties, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(benzylthio)ethyl]-4-nitrobenzamide in lab experiments is that it is relatively easy to synthesize and purify. N-[2-(benzylthio)ethyl]-4-nitrobenzamide is also relatively stable and can be stored for long periods of time without significant degradation.
One limitation of using N-[2-(benzylthio)ethyl]-4-nitrobenzamide in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to design experiments that specifically target its activity. In addition, N-[2-(benzylthio)ethyl]-4-nitrobenzamide has not been extensively studied in animal models, which could limit its potential for clinical use.
Future Directions
There are several future directions for research on N-[2-(benzylthio)ethyl]-4-nitrobenzamide. One area of research could involve the development of more potent and specific inhibitors of the enzymes and signaling pathways that are targeted by N-[2-(benzylthio)ethyl]-4-nitrobenzamide. Another area of research could involve the use of N-[2-(benzylthio)ethyl]-4-nitrobenzamide in combination with other therapeutic agents to enhance its efficacy.
In addition, future research could focus on the development of animal models to study the pharmacokinetics and pharmacodynamics of N-[2-(benzylthio)ethyl]-4-nitrobenzamide. This could provide valuable information on the optimal dosing and administration of N-[2-(benzylthio)ethyl]-4-nitrobenzamide for clinical use.
Conclusion
In conclusion, N-[2-(benzylthio)ethyl]-4-nitrobenzamide is a promising chemical compound that has potential therapeutic properties for a variety of diseases. Its mechanism of action is not fully understood, but it has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further study. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more effective treatments for a variety of diseases.
Scientific Research Applications
N-[2-(benzylthio)ethyl]-4-nitrobenzamide has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of research involves the use of N-[2-(benzylthio)ethyl]-4-nitrobenzamide as an inhibitor of cancer cell growth. N-[2-(benzylthio)ethyl]-4-nitrobenzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.
Another area of research involves the use of N-[2-(benzylthio)ethyl]-4-nitrobenzamide as a potential treatment for Alzheimer's disease. N-[2-(benzylthio)ethyl]-4-nitrobenzamide has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid, a protein that is believed to play a role in the development of Alzheimer's disease.
properties
IUPAC Name |
N-(2-benzylsulfanylethyl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-16(14-6-8-15(9-7-14)18(20)21)17-10-11-22-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWDEVOLQHTGGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(benzylsulfanyl)ethyl]-4-nitrobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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